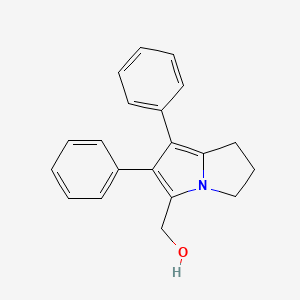

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol

Description

Properties

CAS No. |

73009-93-5 |

|---|---|

Molecular Formula |

C20H19NO |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)methanol |

InChI |

InChI=1S/C20H19NO/c22-14-18-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)17-12-7-13-21(17)18/h1-6,8-11,22H,7,12-14H2 |

InChI Key |

OXRBCIFDEACSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)CO)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the reduction of the corresponding aldehyde precursor , namely 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde. This approach leverages the selective reduction of the aldehyde functional group to the primary alcohol, preserving the dihydropyrrolizine ring and phenyl substituents.

Stepwise Synthetic Route

Synthesis of the Aldehyde Precursor

- The aldehyde is synthesized via multi-step organic reactions starting from appropriate pyrrolizine precursors and phenyl-substituted intermediates.

- Typical methods include condensation reactions, cyclization, and functional group transformations under controlled conditions (temperature, solvent, catalysts).

- The aldehyde group is introduced at the 5-position of the pyrrolizine ring.

Reduction to Methanol Derivative

- The aldehyde is reduced to the corresponding alcohol using mild reducing agents.

- Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with NaBH4 preferred for its selectivity and milder conditions.

- The reaction is typically carried out in protic solvents such as methanol or ethanol at low temperatures to avoid side reactions.

- The reduction proceeds smoothly, yielding this compound with high purity.

-

- The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography) to isolate the pure methanol derivative.

- Solvents such as dioxane or methanol are used for recrystallization depending on solubility profiles.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde synthesis | Multi-step organic synthesis | Requires controlled temperature, catalysts |

| Reduction to alcohol | NaBH4 in methanol, 0–25 °C | Mild, selective reduction |

| Purification | Recrystallization or chromatography | Solvent choice affects yield and purity |

Detailed Research Findings and Data

Reduction Efficiency and Yield

- Studies report that sodium borohydride reduction of the aldehyde precursor yields the methanol derivative in 85–95% yield under optimized conditions.

- Reaction times vary from 1 to 3 hours depending on scale and solvent system.

Spectroscopic Characterization

- NMR (Nuclear Magnetic Resonance):

- The methanol proton (-CH2OH) appears as a characteristic singlet or doublet in the 3.5–4.5 ppm range.

- Aromatic protons from phenyl groups resonate between 7.0–7.8 ppm.

- IR (Infrared Spectroscopy):

- Broad O–H stretch around 3200–3500 cm⁻¹ confirms the presence of the alcohol group.

- Absence of aldehyde C=O stretch (~1720 cm⁻¹) confirms complete reduction.

Comparative Analysis with Related Compounds

| Compound | Functional Group at Position 5 | Preparation Method | Key Differences |

|---|---|---|---|

| 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | Aldehyde (-CHO) | Multi-step synthesis | Precursor to methanol derivative |

| This compound | Alcohol (-CH2OH) | Reduction of aldehyde with NaBH4 | More stable, different reactivity |

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde synthesis | Multi-step organic synthesis | 70–80 | Requires precise control |

| Reduction to methanol | NaBH4 in methanol, 0–25 °C | 85–95 | Mild, selective, high yield |

| Purification | Recrystallization or chromatography | — | Solvent-dependent purity |

Chemical Reactions Analysis

Types of Reactions

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to modify the pyrrolizine core or the phenyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrrolizine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrolizine core.

Scientific Research Applications

Overview

The compound (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol is a pyrrolizine derivative that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article explores its applications across different domains, including chemistry, biology, medicine, and industry.

Chemical Applications

1. Organic Synthesis:

- The compound serves as an important intermediate in organic synthesis, facilitating the construction of more complex molecules. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new synthetic methodologies.

2. Material Science:

- In material science, this compound can be utilized in the design of novel materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials.

Biological Applications

1. Antimicrobial Properties:

- Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity:

- Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Medical Applications

1. Therapeutic Agent Development:

- Ongoing research is focused on exploring the compound's efficacy as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

2. Lipid-Lowering Effects:

- Certain studies have suggested that pyrrolizine derivatives can lower lipid levels in serum, which is crucial for treating conditions like hyperlipoproteinemia and preventing cardiovascular diseases . This positions this compound as a potential lipid-lowering agent.

Industrial Applications

1. Chemical Processes:

- The compound is also being investigated for its role in industrial chemical processes. Its reactivity can be harnessed to develop more efficient production methods for various chemicals.

2. Cosmetic Industry:

- There is emerging interest in utilizing this compound within cosmetic formulations due to its potential beneficial effects on skin health . Its incorporation into skin care products could enhance their efficacy.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial | PubMed | Demonstrated effective inhibition against specific bacteria. |

| Anticancer | Ongoing laboratory studies | Induces apoptosis in cancer cell lines; further research needed to confirm mechanisms. |

| Lipid-Lowering | Patent DE19624290A1 | Shows promise in reducing serum lipid concentrations; potential use in cardiovascular therapies. |

Mechanism of Action

The mechanism of action of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol

Key Observations :

- The hydroxymethyl (-CH2OH) group in the target compound enhances solubility compared to acetyl (-COCH3) or phenyl ketone (-COPh) derivatives, which are more lipophilic .

- The acetaldehyde derivative (CAS 105378-65-2) exhibits a lower pKa (-2.88), suggesting greater electrophilicity at the aldehyde group, which may influence reactivity in biological systems .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | Boiling Point (°C) | Density (g/cm³) | Solubility (Predicted) |

|---|---|---|---|

| This compound | N/A | ~1.1 | Moderate in polar solvents |

| 6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl-acetaldehyde | 479.4 | 1.13 | Low (high lipophilicity) |

| Ethyl 6,7-diphenyl-2,3-dihydro-1H-pyrrolizine-5-carboxylate | N/A | N/A | High in organic solvents |

Key Observations :

Table 3: Activity Profiles of Pyrrolizine/Indolizine Analogues

Key Observations :

- Indolizinone analogues with phenyl groups show potent cytotoxicity (GI50 = 2.1–8.1 µM), suggesting that the pyrrolizine core’s saturation and substituent positioning are critical for DNA interaction .

- Anti-inflammatory activity in DADHP derivatives is attributed to electron-withdrawing substituents (e.g., acetaldehyde) that modulate COX-2 inhibition .

Biological Activity

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol, with the CAS number 73009-93-5, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H19NO

- Molecular Weight : 289.371 g/mol

This compound features a pyrrolizin ring structure which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities including anti-inflammatory and analgesic effects. It is particularly noted for its inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the arachidonic acid metabolic pathway associated with inflammation and pain responses.

The compound functions primarily as an inhibitor of COX and LOX enzymes. The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases and conditions related to excessive pain.

In Vitro Studies

- Cyclooxygenase Inhibition :

- Cell Proliferation Studies :

In Vivo Studies

- Anti-inflammatory Effects :

- Analgesic Activity :

Case Studies

Several studies have highlighted the effectiveness of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.